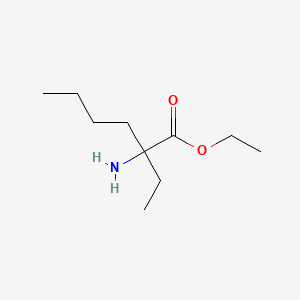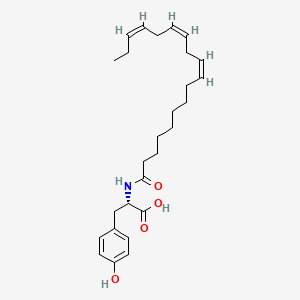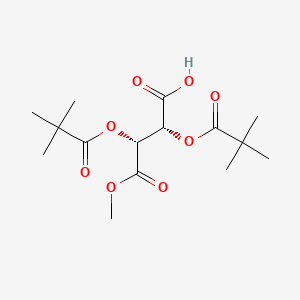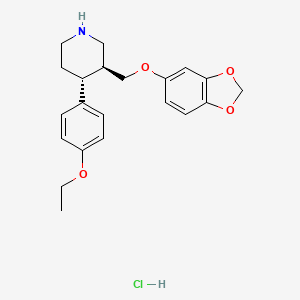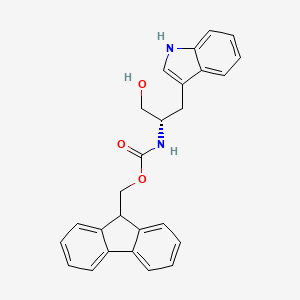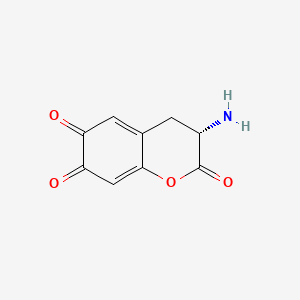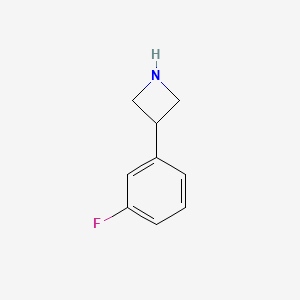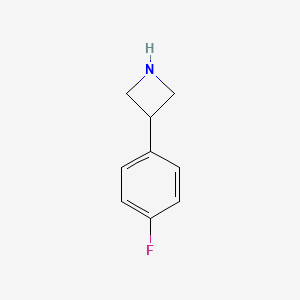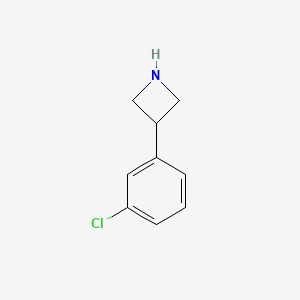
(S)-N-Fmoc-L-norleucine-13C6,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Fmoc-L-norleucine-13C6,15N is a labeled amino acid derivative used in various scientific research applications. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is derived from L-norleucine, an amino acid that is structurally similar to leucine but with a longer carbon chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Fmoc-L-norleucine-13C6,15N typically involves the incorporation of isotopic labels into the L-norleucine backbone. The process begins with the synthesis of L-norleucine using isotopically labeled precursors. The Fmoc (fluorenylmethyloxycarbonyl) group is then introduced to protect the amino group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The isotopic labeling is achieved through the use of commercially available labeled precursors, and the Fmoc protection is carried out using standard peptide synthesis protocols.
化学反应分析
Types of Reactions
(S)-N-Fmoc-L-norleucine-13C6,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Deprotected amino acid or amino acid derivatives.
科学研究应用
(S)-N-Fmoc-L-norleucine-13C6,15N is widely used in scientific research, including:
Chemistry: Used as a building block in the synthesis of labeled peptides and proteins for NMR and mass spectrometry studies.
Biology: Employed in metabolic labeling experiments to study protein synthesis and degradation.
Medicine: Utilized in the development of labeled pharmaceuticals for drug metabolism and pharmacokinetics studies.
Industry: Applied in the production of labeled compounds for quality control and analytical testing.
作用机制
The mechanism of action of (S)-N-Fmoc-L-norleucine-13C6,15N involves its incorporation into peptides and proteins during synthesis. The isotopic labels (carbon-13 and nitrogen-15) allow for the tracking and analysis of the compound using NMR and mass spectrometry. The molecular targets and pathways involved depend on the specific application, such as studying protein-protein interactions or metabolic pathways.
相似化合物的比较
Similar Compounds
(S)-N-Fmoc-L-leucine: Similar structure but without isotopic labels.
(S)-N-Fmoc-L-isoleucine: Another branched-chain amino acid derivative.
(S)-N-Fmoc-L-valine: A smaller branched-chain amino acid derivative.
Uniqueness
(S)-N-Fmoc-L-norleucine-13C6,15N is unique due to its isotopic labels, which provide enhanced capabilities for analytical studies. The presence of carbon-13 and nitrogen-15 allows for detailed structural and functional analysis using advanced spectroscopic techniques, making it a valuable tool in various research fields.
属性
CAS 编号 |
1346617-52-4 |
|---|---|
分子式 |
C21H23NO4 |
分子量 |
360.365 |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,3+1,12+1,19+1,20+1,22+1 |
InChI 键 |
VCFCFPNRQDANPN-WPSJONIPSA-N |
SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
同义词 |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norleucine-13C6,15N; (S)-2-[[[(9H-Fluoren-9-yl)_x000B_methoxy]carbonyl]amino]hexanoic Acid-13C6,15N; (S)-N-Fmoc-norleucine-13C6,15N; FMOC-L-Norleucine-13C6,15N; Fmoc-norleucine-13C6,15N; N-(9-Fluorenyl-_x000B_methoxycarbony |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


